![molecular formula C12H10Cl2O2 B13572149 3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 131515-55-4](/img/structure/B13572149.png)
3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dichlorophenyl)bicyclo[111]pentane-1-carboxylic acid is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique structural features, which include a highly strained bicyclic core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorophenyl)bicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane core is through the photochemical addition of propellane to diacetyl . This reaction can be performed on a large scale, allowing for the production of multigram quantities of the core structure.
For example, a metal-free homolytic aromatic alkylation protocol can be used to introduce the 2,5-dichlorophenyl group onto the bicyclo[1.1.1]pentane core .
Industrial Production Methods
Industrial production methods for 3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid would likely involve optimizing the synthetic routes mentioned above for large-scale production. This could include the use of continuous flow reactors for the photochemical addition step and batch reactors for the subsequent substitution reactions. The goal would be to maximize yield and minimize production costs while ensuring the purity of the final product.
化学反応の分析
Types of Reactions
3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The 2,5-dichlorophenyl group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, would depend on the specific reaction being performed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation reactions might produce carboxylic acids or ketones, while substitution reactions could yield a wide range of derivatives with different functional groups.
科学的研究の応用
3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: In biological studies, the compound can be used to investigate the effects of strained bicyclic systems on biological activity.
Medicine: The compound’s potential as a bioisostere for benzene rings makes it a promising candidate for drug development.
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid would depend on its specific application. In medicinal chemistry, the compound may act as a bioisostere for benzene rings, mimicking their electronic and steric properties while offering improved solubility and metabolic stability . The molecular targets and pathways involved would vary depending on the specific bioactive derivative being studied.
類似化合物との比較
Similar Compounds
Similar compounds to 3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid include other bicyclo[1.1.1]pentane derivatives, such as:
- Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
- 3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 1,2-Difunctionalized bicyclo[1.1.1]pentanes
Uniqueness
What sets this compound apart from these similar compounds is the presence of the 2,5-dichlorophenyl group. This group can significantly influence the compound’s chemical and biological properties, making it a valuable tool for various applications. Additionally, the compound’s unique structure and reactivity make it an interesting subject for further research and development.
特性
CAS番号 |
131515-55-4 |
|---|---|
分子式 |
C12H10Cl2O2 |
分子量 |
257.11 g/mol |
IUPAC名 |
3-(2,5-dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C12H10Cl2O2/c13-7-1-2-9(14)8(3-7)11-4-12(5-11,6-11)10(15)16/h1-3H,4-6H2,(H,15,16) |
InChIキー |
AMWQJPASQWQZTP-UHFFFAOYSA-N |
正規SMILES |
C1C2(CC1(C2)C(=O)O)C3=C(C=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[(2S)-3-methyl-2-sulfanylbutanoyl]amino]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13572069.png)

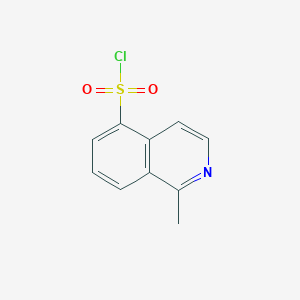
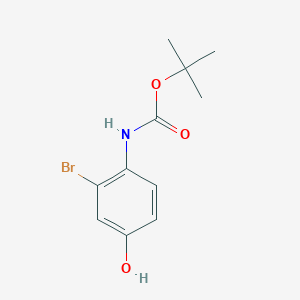
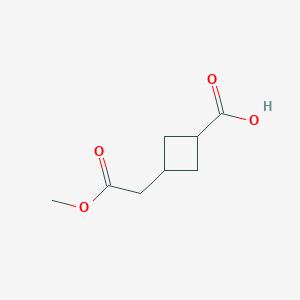
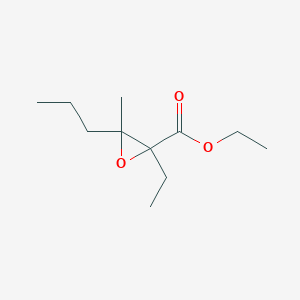
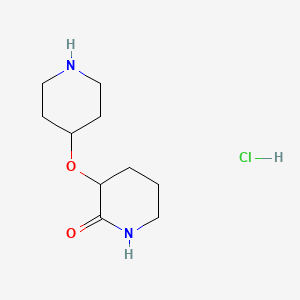
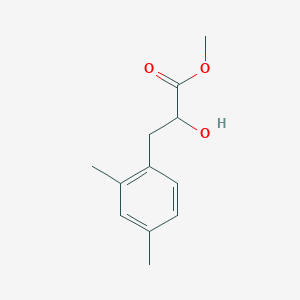
![5-Oxaspiro[3.5]nonan-9-amine](/img/structure/B13572141.png)
![4-{[(Carbamoylamino)imino]methyl}benzoic acid](/img/structure/B13572150.png)

![(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B13572159.png)
![(3Z,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B13572160.png)

